molecular formula C15H21NO4S B2519878 tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate CAS No. 1820687-96-4

tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate

Cat. No. B2519878
CAS RN: 1820687-96-4
M. Wt: 311.4
InChI Key: KYPJJYLMCTZZRG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate, also known as TBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Building Blocks for Polyamines

Azetidines, including N-BOC-3-(benzylsulfonyl)azetidine, are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis of Aziridines and Azetidines

Azetidines are significant in the synthesis of aziridines and azetidines. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Polymer Synthesis

Azetidines are used in the synthesis of polymers. The application of azetidines in polymer synthesis has been one of the most important developments in recent years .

Precursor to Biologically Active Natural Products

Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a compound that can be synthesized from N-BOC-3-(benzylsulfonyl)azetidine, is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Scale-up Production of Baricitinib

N-BOC-3-(benzylsulfonyl)azetidine can be used in the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of baricitinib, a drug used for the treatment of moderate to severe rheumatoid arthritis .

Modulation of Supramolecular Structure

Tert-butyl functional groups, which are present in N-BOC-3-(benzylsulfonyl)azetidine, can modulate the self-assembly behavior of organic molecules on surfaces .

properties

IUPAC Name

tert-butyl 3-benzylsulfonylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(17)16-9-13(10-16)21(18,19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPJJYLMCTZZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(benzylsulfonyl)azetidine-1-carboxylate

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